molecular formula C20H18FN5 B2760429 6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline CAS No. 2097862-30-9

6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline

Cat. No. B2760429
CAS RN: 2097862-30-9
M. Wt: 347.397
InChI Key: HCJPKBDYMZETQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine.

Scientific Research Applications

Antibacterial Activity

Research highlights the potential of quinazoline derivatives, including compounds similar to 6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline, in exhibiting antibacterial activity. Specifically, novel quinazoline derivatives have shown potent in vitro antibacterial efficacy against resistant strains, indicating their potential as antibacterial agents. The introduction of fluorine atoms has been associated with reduced toxicity and enhanced activity (Asahina et al., 2008).

GABAA/benzodiazepine Receptor Interaction

Another study explored quinazoline derivatives for their interaction with the GABAA/benzodiazepine receptor, showcasing a range of efficacies from antagonists to full agonists. This research indicates the versatility of quinazoline derivatives in modulating neuroreceptor activities, which could be pivotal in developing new neurological drugs (Tenbrink et al., 1994).

Optoelectronic Materials

Quinazolines have also been researched for their applications in optoelectronic materials. Derivatives incorporating quinazoline and pyrimidine rings have shown promise for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent small molecules. These findings underscore the potential of quinazoline derivatives in advancing optoelectronic technology and materials science (Lipunova et al., 2018).

Anticancer Activity

Quinazoline derivatives have exhibited significant potential in anticancer research, with some compounds showing potent activity against lung, breast, and central nervous system cancers. The structural modification of quinazolines, including fluorination, has been a key factor in enhancing their anticancer properties, highlighting the compound's relevance in developing new cancer therapies (Hammam et al., 2005).

Antitumor and Antimicrobial Properties

Benzimidazole-quinazoline hybrids have been synthesized and assessed for their antitumor activities, revealing significant inhibitory effects on various cancer cell lines. These hybrids represent a promising direction for the development of novel antitumor agents. Additionally, some quinazoline derivatives have shown antimicrobial efficacy, further broadening the scope of their potential therapeutic applications (Sharma et al., 2013).

properties

IUPAC Name

6-fluoro-4-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5/c1-13-24-18-4-2-3-5-19(18)26(13)15-8-9-25(11-15)20-16-10-14(21)6-7-17(16)22-12-23-20/h2-7,10,12,15H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJPKBDYMZETQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C4=NC=NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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